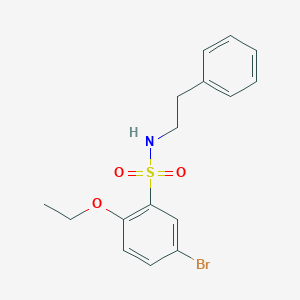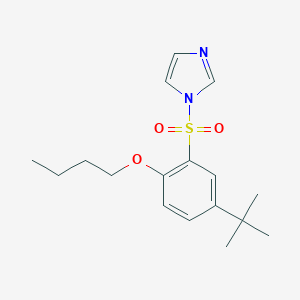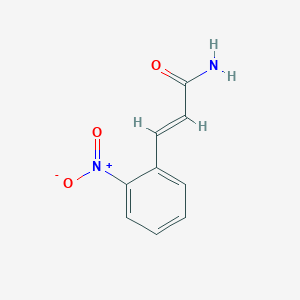
1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid is a synthetic organic compound that features a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a fluorinated methylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carboxylic Acid Group: This can be achieved via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Fluorination: The fluorine atom is introduced through electrophilic fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The sulfonyl and fluorine groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of fluorinated and sulfonylated piperidine derivatives on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and fluorine groups can enhance binding affinity and selectivity for these targets.
Comparison with Similar Compounds
- 1-(4-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid
- 1-(3-Methylbenzenesulfonyl)piperidine-4-carboxylic acid
- 1-(4-Chloro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid
Uniqueness: 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which can significantly influence its chemical properties and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c1-9-8-11(2-3-12(9)14)20(18,19)15-6-4-10(5-7-15)13(16)17/h2-3,8,10H,4-7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDIRGGDJDOGQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Phenylethyl)amino]butan-1-ol](/img/structure/B355538.png)
![2-Bromo-9-(4-morpholinylcarbonyl)-4-oxatricyclo[4.2.1.0~3,7~]nonan-5-one](/img/structure/B355554.png)
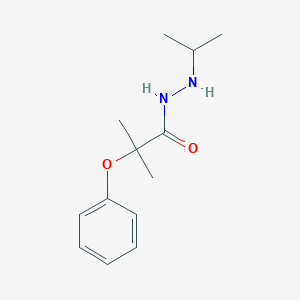
![2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol](/img/structure/B355563.png)
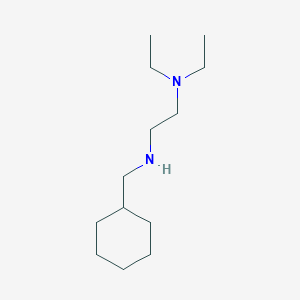
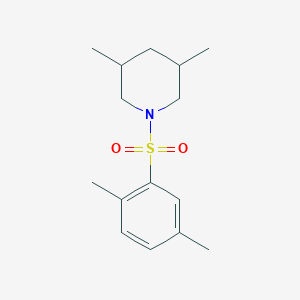
![4-isopropyl-N-(2-{4-[(4-isopropylphenyl)sulfonyl]-1-piperazinyl}ethyl)benzenesulfonamide](/img/structure/B355612.png)
![1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-2-methylimidazole](/img/structure/B355614.png)
![[(2,4-Dichloro-5-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B355618.png)

